4-Bromo-2-isopropyl-1-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of brominated methoxybenzenes can involve halogenation reactions, as seen in the synthesis of "Methyl 4-Bromo-2-methoxybenzoate" where bromination and subsequent reactions were used to introduce the bromo and methoxy groups onto the benzene ring . Similarly, the synthesis of poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] using a bis(bromomethyl) monomer indicates that brominated intermediates are key in the synthesis of more complex brominated aromatic compounds .
Molecular Structure Analysis
Chemical Reactions Analysis
Brominated methoxybenzenes can participate in various chemical reactions. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives shows that the reaction is influenced by the electronegativity of substituents, leading to products with bromination on the aromatic nuclei . The isomerization of brominated styrylbenzenes in strong base conditions indicates that brominated compounds can undergo structural changes under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structure. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes demonstrate how the presence of bromo and methoxy groups can affect the emission characteristics of aromatic compounds . The study of bromochloromethoxybenzenes in the marine troposphere suggests that these compounds have mixed biogenic and anthropogenic origins, indicating their environmental relevance and potential for atmospheric reactions .
Scientific Research Applications
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : 4-Bromo-2-isopropyl-1-methoxybenzene can undergo Electrophilic Aromatic Substitution, a common reaction in organic chemistry .
- Method : The reaction involves the substitution of a substituent on an aromatic ring with an electrophile . The specific conditions for the reaction depend on the reactivity of the reactant .
- Results : The product distribution (ortho, meta, para) depends on the nature of the substituent .
-
Suzuki Coupling
- Field : Organic Chemistry
- Application : 4-Bromo-2-isopropyl-1-methoxybenzene can be used in Suzuki coupling reactions .
- Method : The reaction involves the coupling of 4-bromoanisole with phenylboronic acid, catalyzed by palladium pincer complexes .
- Results : The specific outcomes of the reaction would depend on the exact conditions and reactants used .
-
Heck Reaction
Safety And Hazards
The safety information for “4-Bromo-2-isopropyl-1-methoxybenzene” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-bromo-1-methoxy-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNMTRKNNCKHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563136 | |
Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isopropyl-1-methoxybenzene | |
CAS RN |
24591-33-1 | |
Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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